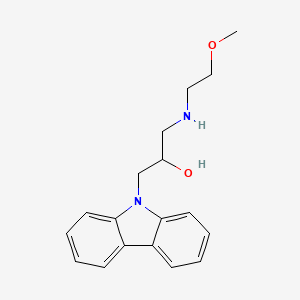

1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol

Overview

Description

1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol is a complex organic compound with a unique structure that combines a carbazole moiety with a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol typically involves multiple steps, starting with the preparation of the carbazole derivative. The key steps include:

Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative through a series of reactions, such as nitration, reduction, and cyclization.

Alkylation: The carbazole derivative is then alkylated using appropriate alkylating agents to introduce the propanol moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol can be compared with other similar compounds, such as:

1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.

1-Carbazol-9-yl-3-(2-ethylamino)-propan-2-ol: Similar structure but without the methoxy group.

1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-butan-2-ol: Similar structure but with a butanol backbone instead of propanol.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol (CAS 436088-68-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a carbazole moiety linked to a propanol backbone with a methoxyethylamino substituent. Its molecular formula is , and it has a molecular weight of approximately 298.386 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

1. Enzyme Inhibition: The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In vitro studies have demonstrated that derivatives of carbazole can exhibit significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

2. Anticancer Activity: Research indicates that carbazole derivatives, including this compound, may possess anticancer properties. They are known to induce apoptosis in cancer cells by activating pathways involving tumor suppressor proteins such as p53 .

3. Antimicrobial Properties: Preliminary studies suggest that this compound may also exhibit antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant bacteria.

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In a study examining the anticancer effects of carbazole derivatives, researchers found that this compound induced apoptosis in melanoma cells through the upregulation of caspases. The study highlighted the compound's ability to selectively target cancer cells while sparing normal tissues, suggesting a favorable therapeutic window for further development .

Case Study: Neuroprotective Effects

Another significant area of research is the neuroprotective potential of this compound through AChE inhibition. In vitro assays demonstrated that it could enhance acetylcholine levels in neuronal cultures, which may contribute to improved cognitive function in models of Alzheimer's disease .

Comparative Analysis with Related Compounds

This compound can be compared with other carbazole derivatives:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-Carbazol-9-yl-3-(2-hydroxyethylamino)-propan-2-ol | Hydroxy group instead of methoxy | Similar AChE inhibition |

| 1-Carbazol-9-yl-3-(2-methoxyethylamino)-butan-2-ol | Butanol backbone instead of propanol | Varies in potency |

This comparison reveals that while structural modifications can influence biological activities, the core carbazole structure remains pivotal for maintaining efficacy.

Properties

IUPAC Name |

1-carbazol-9-yl-3-(2-methoxyethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-22-11-10-19-12-14(21)13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14,19,21H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCZRHTWUGFQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389869 | |

| Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-68-5 | |

| Record name | α-[[(2-Methoxyethyl)amino]methyl]-9H-carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.